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Compound of Interest

Compound Name: Fgfr3-IN-9

Cat. No.: B12375676

A Note on Nomenclature: The compound "Fgfr3-IN-9" as specified in the query does not
correspond to a readily identifiable, publicly documented selective FGFR3 inhibitor. Therefore,
these application notes detail the solubility and preparation of a potent, selective, and orally
bioavailable dual FGFR2/FGFR3 inhibitor, designated as Compound 19 in the cited research,
which serves as a representative tool compound for FGFR3 inhibition studies.

These notes are intended for researchers, scientists, and drug development professionals
working with selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3).

Overview of Compound 19

Compound 19 is a potent and selective dual inhibitor of FGFR2 and FGFR3, with demonstrated
activity against the gatekeeper mutant FGFR3-V555L. Its selectivity for FGFR2/3 over FGFR1
and FGFR4 suggests a potentially wider therapeutic window and reduced off-target effects,
such as hyperphosphatemia, which is associated with FGFRL1 inhibition. These characteristics
make it a valuable tool for preclinical research into FGFR3-driven cancers, such as bladder
cancer and cholangiocarcinoma.

Chemical Structure

e |[UPAC Name: 1-((1s,4s)-4-(4-(3-((1-cyclobutyl-1H-pyrazol-4-yl)amino)-1H-pyrazolo[4,3-
d]pyrimidin-1-yl)cyclohexyl)piperazin-1-yl)prop-2-en-1-one

e Molecular Formula: C26H3sN9sO
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e Molecular Weight: 489.62 g/mol

Biological Activity

The inhibitory activity of Compound 19 against various kinases has been determined through
enzymatic assays.

Target ICs0 (NM)
FGFR3 2.0
FGFR2 1.8
FGFR3-V555L 15
FGFR1 27
FGFR4 157

Data sourced from Nguyen M. H., et al. (2023).
ACS Med. Chem. Lett.[1]

Solubility Data

The solubility of Compound 19 has been assessed in simulated biological fluids, indicating
good potential for oral bioavailability.

Solvent/Medium Solubility (pg/mL) Molar Concentration (pM)
Fasted-State Simulated
, , 557 ~1138
Intestinal Fluid (FaSSIF)
Simulated Gastric Fluid (SGF) >400 >817

Data sourced from Nguyen M.
H., et al. (2023). ACS Med.
Chem. Lett.[1]

Note on General Solubility: While specific data in common laboratory solvents like DMSO or
PBS are not provided in the primary literature, pyrazolo[4,3-d]pyrimidine scaffolds are generally
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soluble in organic solvents such as DMSO and DMF. For biological assays, it is recommended
to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute
it into the aqueous assay buffer to the final desired concentration. The final DMSO
concentration in the assay should be kept low (typically < 0.5%) to avoid solvent effects.

Preparation and Synthesis Protocol

The synthesis of Compound 19 involves a multi-step process starting from commercially
available reagents. The following is a summary of the likely synthetic route based on related
compounds in the literature. Researchers should refer to the supporting information of the
source publication for precise, step-by-step instructions and characterization data.

Synthetic Scheme Overview

The synthesis of the pyrazolo[4,3-d]pyrimidine core is a key part of the overall synthesis. A
generalized scheme is as follows:

Formation of the Pyrazole Ring: Condensation of a hydrazine derivative with a suitable (3-
ketoester to form the pyrazole ring.

e Construction of the Pyrimidine Ring: Annulation of the pyrimidine ring onto the pyrazole core,
typically using formamide or a similar reagent.

e Functionalization of the Core: Introduction of the amine side chain via nucleophilic aromatic
substitution (SnAr) at the C3 position.

» Final Coupling: Coupling of the functionalized core with the piperazine-containing side chain
to yield the final Compound 19.

Example Protocol for a Key SnAr Step (General)

This is a generalized protocol and should be adapted based on the specific intermediates used
for Compound 19.

e Reactants: Dissolve the chlorinated pyrazolo[4,3-d]pyrimidine intermediate (1 equivalent)
and (1-cyclobutyl-1H-pyrazol-4-yl)amine (1.2 equivalents) in a suitable solvent such as 1,4-
dioxane or N,N-Dimethylformamide (DMF).
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o Catalyst/Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3
equivalents).

e Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction
progress by TLC or LC-MS.

e Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute with an
organic solvent like ethyl acetate and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
obtain the desired intermediate.

Experimental Protocols: Solubility Assessment

The following are standard protocols for determining the kinetic and thermodynamic solubility of
a compound like Compound 19.

Kinetic Solubility Assay Protocol

This assay measures the solubility of a compound when rapidly precipitated from a DMSO
stock solution into an aqueous buffer.

o Preparation of Stock Solution: Prepare a 10 mM stock solution of Compound 19 in 100%
DMSO.

o Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

» Addition to Buffer: Transfer a small volume (e.g., 2 pL) of each DMSO solution to a 96-well
plate containing the aqueous buffer (e.g., PBS, pH 7.4; 198 uL per well). This results in a
1:100 dilution and a final DMSO concentration of 1%.

 Incubation: Shake the plate at room temperature (or 37°C) for 1.5 to 2 hours.

o Measurement: Measure the turbidity of each well using a plate reader capable of detecting
light scattering (nephelometry) at a wavelength such as 620 nm. Alternatively, filter the
samples and analyze the clear filtrate by HPLC-UV or LC-MS/MS to quantify the
concentration of the dissolved compound.
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Data Analysis: The kinetic solubility is the highest concentration of the compound that does
not precipitate under these conditions.

Thermodynamic Solubility Assay Protocol

This assay measures the equilibrium solubility of a compound and is considered the "gold

standard".

Sample Preparation: Add an excess amount of solid (crystalline) Compound 19 to a vial
containing a known volume of the desired buffer (e.g., PBS, pH 7.4).

Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for an
extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid
and dissolved compound.

Phase Separation: Separate the undissolved solid from the solution by centrifugation
followed by filtration through a low-binding filter (e.g., 0.45 um PVDF).

Quantification: Determine the concentration of Compound 19 in the clear filtrate using a
validated analytical method such as HPLC-UV or LC-MS/MS, with a standard curve
prepared in the same buffer.

Data Analysis: The measured concentration represents the thermodynamic solubility of the
compound in that specific medium.

Signaling Pathway and Workflow Diagrams
FGFR3 Signaling Pathway

FGFR3 activation by its ligand, Fibroblast Growth Factor (FGF), in the presence of heparin,

leads to receptor dimerization, autophosphorylation, and the activation of multiple downstream

signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for

cell proliferation and survival.
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FGFR3 signaling pathway and point of inhibition.
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Experimental Workflow for Kinetic Solubility Assay

The following diagram illustrates the high-throughput workflow for determining the kinetic
solubility of a test compound.
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Workflow for kinetic solubility determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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